![molecular formula C18H22N2O4S B2657687 [6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate CAS No. 896306-81-3](/img/structure/B2657687.png)
[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate
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Description
[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antibacterial Agents Synthesis
Research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. These compounds, including [6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate, have been tested for their effectiveness against various bacteria, with some showing high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Agents
The compound has also been explored in the synthesis of novel structures with potential as anti-Helicobacter pylori agents. Such structures have shown potent and selective activities against this gastric pathogen, making them promising candidates for new anti-H. pylori agents (Carcanague et al., 2002). Moreover, related compounds have demonstrated potential as anticancer and anti-5-lipoxygenase agents, highlighting their potential therapeutic uses in treating cancers and inflammatory diseases (Rahmouni et al., 2016).
Antiviral and Immunomodulatory Activities
Further research on this compound and its derivatives has revealed their potential in antiviral and immunomodulatory applications. Some derivatives have shown significant activity against certain viruses and tumor cells, providing a new avenue for the development of antiviral and anticancer medications (Petrie et al., 1985).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20-8-7-19-18(20)25-12-14-10-15(21)16(11-23-14)24-17(22)9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSEKQICSXBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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